(S)-Duloxetine Phthalamide-d4
Description
Properties
Molecular Formula |
C₂₆H₁₉D₄NO₄S |
|---|---|
Molecular Weight |
449.55 |
Synonyms |
2-[[Methyl[(3S)-3-(1-naphthalenyloxy)-3-(2-thienyl)propyl]amino]carbonyl]benzoic Acid-d4; |
Origin of Product |
United States |
Synthetic Methodologies for S Duloxetine Phthalamide D4
Strategies for Stereospecific Deuterium (B1214612) Incorporation
The introduction of deuterium atoms at specific positions within the (S)-Duloxetine core is a primary challenge. This requires precise control over the reaction conditions to ensure both high levels of deuterium incorporation and retention of the desired stereochemistry.
Enantioselective Synthesis Approaches for (S)-Duloxetine Core
The synthesis of the enantiomerically pure (S)-duloxetine core is a well-established field, with numerous methods available. researchgate.net These approaches are crucial as the biological activity of duloxetine (B1670986) resides in the (S)-enantiomer, which is twice as potent as its (R)-counterpart. researchgate.netarkat-usa.org
Common strategies include:
Asymmetric Reduction: The use of chiral catalysts, such as those based on oxazaborolidine, or chirally-modified lithium aluminum hydride complexes to reduce a precursor ketone, establishing the required stereocenter. arkat-usa.org
Chemoenzymatic Methods: Lipase-mediated resolution of racemic intermediates, such as β-hydroxy nitriles, is a powerful technique to obtain the desired enantiomerically pure alcohol. rsc.orgresearchgate.net For instance, Candida antarctica lipase (B570770) B has been successfully employed in the kinetic resolution of racemic 3-chloro-1-(2-thienyl)-1-propanone to yield the precursor for (S)-duloxetine. researchgate.net
Asymmetric Transfer Hydrogenation: This method offers an operationally simple alternative to traditional hydrogenation, avoiding the need for molecular hydrogen. arkat-usa.org It has been applied to the enantioselective reduction of precursor ketones. arkat-usa.org
A notable chemoenzymatic approach involves the asymmetric reduction of N,N-dimethyl-3-keto-3-(2-thienyl)-1-ketopropanamine hydrochloride using an alcohol dehydrogenase (ADH) from Lactobacillus kefir. This process yields (S)-N,N-dimethyl-3-hydroxy-3-(2-thienyl)-1-propanamine [(S)-DHTP], a key intermediate for (S)-duloxetine, with high enantiomeric excess (>99%). acs.org Another method utilizes immobilized Saccharomyces cerevisiae for the asymmetric synthesis of the intermediate (S)-(-)-3-N-methylamino-1-(2-thienyl)-1-propanol, achieving over 99.0% enantiomeric excess. nih.gov
The initial synthesis of duloxetine involved a Mannich aminomethylation of 2-acetylthiophene, followed by reduction and resolution of the resulting racemic alcohol with (S)-(+)-mandelic acid to isolate the (S)-enantiomer. researchgate.net
Targeted Deuteration Techniques for the Phthalamide (B166641) Moiety
Deuterium labeling of the phthalamide ring is typically achieved through hydrogen isotope exchange (HIE) reactions on a pre-formed phthalamide precursor or by using deuterated starting materials in the synthesis of the phthalamide ring itself.
One approach involves the synthesis of the phthalamide derivative first, followed by a deuteration step. For instance, photocatalytic methods using D₂O as the deuterium source have been developed for the deuteration of various organic molecules, and this could be applied to a suitable phthalamide precursor. researchgate.netresearchgate.net Another strategy is the use of a base-catalyzed H/D exchange. osti.gov For example, K₂CO₃/18-crown-6 has been shown to catalyze the selective H/D exchange of heteroarenes. osti.gov
Alternatively, deuterated starting materials can be used. For example, a deuterated aniline (B41778) derivative could be reacted with phthalic anhydride (B1165640) to form the N-aryl phthalamide with deuterium atoms incorporated in the aryl ring. nih.gov
Deuterium Exchange Reactions and Positional Selectivity
Achieving positional selectivity in deuterium exchange reactions is paramount to avoid scrambling of the isotope label. acs.org The choice of catalyst and reaction conditions plays a crucial role in directing the deuterium to the desired positions.
Metal-catalyzed H/D exchange reactions offer a powerful tool for selective deuteration. For example, ruthenium and rhodium nanoparticles have been shown to catalyze the selective H/D exchange in phosphines, with the position of deuterium incorporation being dependent on the ligand structure. acs.org Palladium catalysts have also been employed for regioselective deuteration at the benzylic position. acs.org
Recent advancements have focused on photocatalytic methods. For instance, a dual catalytic system using an acridinium (B8443388) photocatalyst and a thiol-based hydrogen atom transfer catalyst with D₂O as the deuterium source has shown high reactivity for electron-rich benzylic positions. researchgate.net This highlights the potential for late-stage, selective deuteration of complex molecules. The use of D₂O as the deuterium source is advantageous due to its low cost and operational simplicity. researchgate.net
The efficiency and selectivity of deuterium incorporation are influenced by several factors, including the isotopic purity of the deuterated reagents and the efficiency of each synthesis step. google.com
Development of Synthetic Routes for Phthalamide Derivatives
Phthalimide (B116566) derivatives are a well-studied class of compounds with diverse applications. nih.gov Their synthesis is generally straightforward, but the introduction of specific functionalities and isotopic labels requires careful planning.
Precursor Synthesis and Functionalization
The synthesis of phthalamide derivatives typically begins with phthalic anhydride, which is reacted with a primary amine. jetir.orglongdom.org This reaction can be carried out under various conditions, including high temperatures or with the use of catalysts like montmorillonite-KSF, which promotes the reaction under milder conditions. jetir.org
For the synthesis of (S)-Duloxetine Phthalamide-d4, a deuterated precursor is required. This could involve synthesizing a deuterated aniline derivative which is then reacted with phthalic anhydride. The functionalization of the phthalimide moiety can be achieved through various reactions, including nucleophilic substitution and transition metal-catalyzed reactions. longdom.org For example, N-aryl phthalimides can be synthesized via the condensation of phthalic anhydride and aniline derivatives, although this often requires harsh conditions. nih.gov Organocatalytic methods are being developed to perform this transformation under milder conditions. nih.gov
Another approach involves the use of N-sulfenylphthalimides as electrophilic sulfenylating agents in the presence of a palladium catalyst for the C-H bond functionalization of aryl compounds. beilstein-journals.org
The table below summarizes some common methods for the synthesis of phthalamide derivatives.
| Method | Reactants | Conditions | Reference |
| Dehydrative Condensation | Phthalic anhydride, Primary amine | High temperature | jetir.org |
| Catalytic Condensation | Phthalic anhydride, Primary amine | Montmorillonite-KSF catalyst | jetir.org |
| From N-Sulfonylphthalimides | Arenesulfonyl phthalimides, Amines | - | researchgate.net |
| Organocatalytic Synthesis | Phthalic anhydride, Aniline derivatives | NHC pre-catalyst | nih.gov |
| Metal-Catalyzed Cyclization | Aromatic amides, CO | Transition metal catalyst, high pressure | nih.gov |
Optimization of Reaction Conditions for Isotopic Labeling
The optimization of reaction conditions is critical for achieving high yields and high levels of isotopic incorporation in the synthesis of labeled compounds. musechem.comnih.gov Key parameters that need to be systematically evaluated include:
Catalyst and Reagent Concentration: The concentration of the catalyst and any labeling reagents must be optimized to ensure efficient and quantitative labeling. nih.gov
Temperature and Reaction Time: These parameters significantly influence the reaction rate and the extent of labeling. nih.gov
pH: The pH of the reaction medium can be crucial, especially in aqueous or partially aqueous systems, and for base-catalyzed or acid-catalyzed exchange reactions. nih.govacs.org
Solvent: The choice of solvent can affect the solubility of reactants and the stability of intermediates, thereby influencing the reaction outcome. acs.org
For example, in the labeling of DOTA with ⁴⁴Sc, the optimal conditions were found to be a pH of 4-6, a reaction time of 20 minutes, and a temperature of 70°C. nih.gov Similarly, for the ¹⁸O-labeling of carboxylic acids, the reaction was optimized by examining the type and concentration of the acid catalyst and heating at 80°C for 3 hours. acs.org
The development of robust and reproducible labeling protocols is essential for the reliable production of isotopically labeled standards for pharmaceutical analysis. nih.gov
The table below outlines key parameters for optimization in isotopic labeling reactions.
| Parameter | Importance | Example | Reference |
| Catalyst Concentration | Affects reaction rate and efficiency. | Optimizing Cu catalyst concentration for phthalimide synthesis. | rsc.org |
| Reagent Concentration | Influences the extent of labeling. | Evaluating ICAT reagent concentration for protein labeling. | nih.gov |
| Temperature | Controls reaction kinetics and side reactions. | Optimal temperature of 70°C for ⁴⁴Sc-DOTA labeling. | nih.gov |
| pH | Crucial for reactions in aqueous media and for acid/base catalysis. | Optimal pH of 4-6 for ⁴⁴Sc-DOTA labeling. | nih.gov |
| Reaction Time | Determines the completion of the labeling reaction. | 20-minute reaction time for ⁴⁴Sc-DOTA labeling. | nih.gov |
| Solvent | Affects solubility and reactivity. | Examining solvent matrix for ¹⁸O-substitution reactions. | acs.org |
Purification and Isolation Techniques for Labeled Intermediates and Final Product
The purity of the final labeled compound is critically dependent on the effective purification of its precursors and intermediates. Throughout the synthesis of (S)-Duloxetine, various techniques are employed to isolate and purify the intermediate compounds, ensuring high stereochemical and chemical purity. patsnap.com
A crucial step is the purification of the chiral intermediate, S-(-)-N,N-dimethyl-3-hydroxy-3-(2-thiophene)propylamine. This is often achieved through crystallization, which effectively separates the desired (S)-enantiomer from the (R)-enantiomer, significantly reducing isomeric impurities. patsnap.com Following synthesis, the final product and its intermediates are typically isolated through standard laboratory procedures such as filtration of precipitated solids or extraction into an organic solvent, followed by evaporation. google.com
Purification of a Key Duloxetine Intermediate
| Intermediate | Purification Method | Solvent/Conditions | Resulting Purity | Isomer Impurity | Reference |
|---|
This table presents data on the purification of a key chiral intermediate, demonstrating the high level of purity achievable through crystallization. patsnap.com
For the final product, this compound, purification would typically involve preparative liquid chromatography to separate it from any unreacted (S)-Duloxetine and other potential side products. chemass.si Techniques like High-Performance Liquid Chromatography (HPLC) are essential for both purifying the product and verifying its purity. researchgate.netresearchgate.net
Assessment of Isotopic Purity and Chemical Yield in Synthetic Processes
For any isotopically labeled standard, a thorough assessment of both chemical yield and isotopic purity is paramount. These analyses confirm the success of the synthesis and the reliability of the compound for its intended use in quantitative studies. rsc.org
Chemical Yield
Isotopic Purity
The assessment of isotopic purity and the structural integrity of the labeled compound is critical. rsc.org This is typically accomplished using a combination of high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy. rsc.org
High-Resolution Mass Spectrometry (LC-ESI-HR-MS): This is the primary technique for determining the isotopic enrichment of the final product. By analyzing the full scan mass spectrum, the relative abundances of the desired deuterated molecule (e.g., d4) and any lesser-labeled (d1, d2, d3) or unlabeled (d0) species can be quantified. The isotopic purity is calculated from the integrated signals of these isotopic ions. rsc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is used to confirm the location of the deuterium atoms within the molecule's structure. In ¹H NMR, the absence of signals at specific chemical shifts indicates successful deuterium substitution. Furthermore, ¹³C NMR can show changes in the signals of carbon atoms bonded to deuterium, providing additional confirmation of the labeling position. rsc.org
This table summarizes the key analytical techniques used to validate the quality of this compound.
The combination of these analytical methods ensures that the synthesized this compound meets the high standards of purity and isotopic enrichment required for its use as an internal standard in regulated bioanalytical assays.
Advanced Analytical Characterization of S Duloxetine Phthalamide D4
Mass Spectrometry for Isotopic Enrichment and Structural Confirmation
Mass spectrometry is a cornerstone technique for the analysis of isotopically labeled compounds like (S)-Duloxetine Phthalamide-d4. It provides crucial information on molecular weight, elemental composition, and the specific location of the deuterium (B1214612) labels.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Exact Mass
High-resolution mass spectrometry (HRMS) is employed to determine the precise mass of a molecule, which in turn allows for the calculation of its elemental formula with a high degree of confidence. For this compound, the expected molecular weight is slightly higher than its non-labeled counterpart due to the presence of four deuterium atoms. pharmaffiliates.com The unlabelled (S)-Duloxetine Phthalamide (B166641) has a molecular formula of C₂₆H₂₃NO₄S and a monoisotopic mass of approximately 445.1348 g/mol . lgcstandards.comlgcstandards.com The deuterated version, this compound, has the molecular formula C₂₆H₁₉D₄NO₄S and a calculated molecular weight of 449.55 g/mol . pharmaffiliates.com HRMS analysis confirms this increased mass, providing strong evidence for the successful incorporation of the deuterium atoms.
Table 1: HRMS Data for (S)-Duloxetine Phthalamide and its Deuterated Analog
| Compound | Molecular Formula | Calculated Monoisotopic Mass ( g/mol ) |
| (S)-Duloxetine Phthalamide | C₂₆H₂₃NO₄S | 445.1348 lgcstandards.comlgcstandards.com |
| This compound | C₂₆H₁₉D₄NO₄S | 449.1599 (approx.) |
Note: The calculated mass for the d4 analog is an approximation, as the exact location of the deuterium atoms can slightly influence the final value.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation and Deuterium Localization
Tandem mass spectrometry (MS/MS) is a powerful technique used to fragment a selected ion and analyze the resulting product ions. This provides detailed structural information and can be used to pinpoint the location of isotopic labels. In a typical MS/MS experiment for this compound, the precursor ion (the intact molecule with a charge) is isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions are then detected.
By comparing the fragmentation pattern of the deuterated compound to its non-deuterated analog, the location of the deuterium atoms can be determined. For instance, if a fragment ion shows a mass shift of +4 Da compared to the corresponding fragment in the non-labeled compound, it indicates that all four deuterium atoms are retained in that fragment. Conversely, if a fragment shows no mass shift, it implies that the deuterium labels are located on the part of the molecule that was lost during fragmentation. This comparative analysis is crucial for confirming that the deuterium atoms have been incorporated into a stable position within the molecule. The fragmentation of the parent drug, duloxetine (B1670986), often involves cleavage of the side chain, and similar pathways can be expected for its phthalamide derivative. researchgate.netnih.gov
Isotopic Purity Assessment via Isotope Ratio Mass Spectrometry
Isotope Ratio Mass Spectrometry (IRMS) is a specialized technique that can be used to determine the precise isotopic composition of a sample. For this compound, IRMS can quantify the percentage of molecules that contain four deuterium atoms versus those with fewer (d0, d1, d2, d3) or more deuterium atoms. This is critical for its application as an internal standard, as high isotopic purity is required for accurate quantification. The analysis provides a distribution of the different isotopologues, and for a high-quality standard, the abundance of the d4 species should be significantly higher than all other isotopic variants.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Placement and Stereochemical Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For isotopically labeled compounds, specific NMR techniques can directly observe the labeled nuclei and provide unambiguous evidence of their location.
¹H-NMR and ¹³C-NMR for Structural Assignment
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are used to map the hydrogen and carbon framework of the molecule. The chemical shifts, coupling constants, and signal integrations in these spectra allow for the assignment of each atom to its specific position in the molecular structure. beilstein-journals.org In the ¹H-NMR spectrum of this compound, the signals corresponding to the protons that have been replaced by deuterium will be absent or significantly reduced in intensity. This provides direct evidence of the successful deuteration at specific sites. The remaining proton signals confirm the integrity of the rest of the molecular structure.
Table 2: Predicted ¹H-NMR and ¹³C-NMR Chemical Shift Ranges for Key Structural Moieties
| Structural Moiety | Predicted ¹H Chemical Shift Range (ppm) | Predicted ¹³C Chemical Shift Range (ppm) |
| Aromatic Protons (Naphthyl, Thienyl, Phenyl) | 6.5 - 8.5 | 110 - 150 |
| Methoxy Protons | 3.5 - 4.0 | 55 - 65 |
| Aliphatic Protons (Propyl Chain) | 1.5 - 3.5 | 20 - 60 |
| N-Methyl Protons | 2.0 - 3.0 | 30 - 40 |
Note: These are general predicted ranges and can vary based on the solvent and specific electronic environment of the nuclei.
²H-NMR for Deuterium Location and Isotopic Distribution
Deuterium (²H) NMR spectroscopy directly observes the deuterium nuclei in the molecule. magritek.com This technique provides definitive proof of the presence and location of the deuterium labels. The ²H-NMR spectrum of this compound will show signals at the chemical shifts corresponding to the positions where deuterium has been incorporated. The chemical shift range in ²H-NMR is similar to that of ¹H-NMR, allowing for straightforward correlation. magritek.com The integration of the signals in the ²H-NMR spectrum can also be used to assess the isotopic distribution and confirm that the desired level of deuteration has been achieved at each labeled site. This provides a complementary and often more direct assessment of deuterium placement compared to the interpretation of missing signals in the ¹H-NMR spectrum.
Chiral NMR Techniques for Enantiomeric Purity Evaluation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the determination of enantiomeric purity, particularly when employing Chiral Solvating Agents (CSAs). While direct NMR analysis cannot distinguish between enantiomers, the addition of a CSA creates transient diastereomeric complexes. rsc.orgnih.gov These complexes, formed between the chiral analyte and the enantiopure CSA, are structurally different and thus can produce distinct signals in the NMR spectrum. nih.govrsc.org
For a chiral amine like this compound, CSAs such as (S)-BINOL (1,1'-bi-2-naphthol) derivatives or (R)-1,1′-binaphthyl-2,2′-diyl hydrogenphosphate are effective. rsc.orgsemanticscholar.org The protocol involves mixing the analyte and the CSA in a suitable deuterated solvent, such as chloroform-d, directly within an NMR tube. rsc.org The resulting ¹H-NMR spectrum would ideally show separate, well-resolved resonance peaks for the (S)- and potential (R)-enantiomers. rsc.orgsemanticscholar.org The enantiomeric excess (e.e.) can then be accurately calculated by integrating the corresponding signals. semanticscholar.org The chemical shift non-equivalence (Δδ), which is the difference in the chemical shifts of the corresponding protons of the two diastereomeric complexes, provides a measure of the separation. This technique is highly valuable as it does not require chemical derivatization of the analyte. nih.gov
The presence of deuterium atoms in this compound, while primarily intended for use as an internal standard in mass spectrometry, can also be leveraged in specialized NMR experiments, although ¹H-NMR remains the most common application for this type of chiral purity assessment.
Chromatographic Purity Profiling and Separation Science
Chromatography is fundamental to assessing the purity of active pharmaceutical ingredients (APIs) and their related substances. A combination of liquid and gas chromatography techniques provides a complete profile of potential impurities.
High-Performance Liquid Chromatography (HPLC) for Related Substance Quantification
High-Performance Liquid Chromatography (HPLC) is the cornerstone for quantifying process-related impurities and degradation products in pharmaceutical substances. (S)-Duloxetine Phthalamide is a known impurity that can arise from the interaction of duloxetine with enteric polymers like hydroxypropyl methylcellulose (B11928114) phthalate (B1215562) (HPMCP). pharmaffiliates.compageplace.de Therefore, stability-indicating HPLC methods for duloxetine are specifically designed to separate and quantify this phthalamide derivative. researchgate.net
These methods typically employ a reversed-phase (RP) mechanism on a C18 column. researchgate.netresearchgate.net A gradient elution using a buffered aqueous mobile phase and an organic modifier (commonly acetonitrile (B52724) and/or methanol) allows for the effective separation of the main component from its impurities. researchgate.net Detection is most often performed using a Photo Diode Array (PDA) or UV detector at a wavelength where both the API and its impurities have significant absorbance, such as 230 nm. researchgate.netresearchgate.net The method's performance is validated according to ICH guidelines for specificity, linearity, accuracy, and precision. researchgate.net
Interactive Table: Representative HPLC Conditions for Duloxetine Impurity Profiling
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | Symmetry C18 (250x4.6mm, 5µm) researchgate.net | Inertsil ODS-4 (150x4.6 mm, 3µm) researchgate.net | Zorabax XDB C18 (50x4.6 mm, 5µm) researchgate.net |
| Mobile Phase A | Buffer/Methanol/ACN (35:52:13) researchgate.net | 0.02M NH₄H₂PO₄ + 0.01M 1-octane sulfonate, pH 2.5 researchgate.net | 0.1% Trifluoroacetic acid (aq) researchgate.net |
| Mobile Phase B | Methanol/ACN (80:20) researchgate.net | ACN/Methanol/Water (75:15:10) researchgate.net | Methanol/Tetrahydrofuran (50:50) researchgate.net |
| Elution Mode | Gradient researchgate.net | Gradient researchgate.net | Isocratic (60:20:20 A:B) researchgate.net |
| Flow Rate | 1.0 mL/min researchgate.net | 1.0 mL/min researchgate.net | 0.8 mL/min researchgate.net |
| Detection | PDA researchgate.net | UV at 215 nm researchgate.net | UV |
Gas Chromatography (GC) for Volatile Components Analysis
Gas Chromatography (GC), particularly with headspace sampling, is the standard technique for the analysis of volatile organic impurities, commonly referred to as residual solvents. google.comchemass.si These solvents are used during the synthesis and purification of the drug substance and must be controlled within strict limits defined by regulatory guidelines such as the ICH Q3C. scharlab.com
The headspace GC (HS-GC) method involves placing a sample of the API into a sealed vial and heating it to a specific temperature. almacgroup.com This causes the volatile solvents to partition between the sample matrix and the gas phase (headspace) in the vial. almacgroup.com A sample of this vapor is then injected into the GC, where the components are separated on a capillary column (e.g., DB-624) and detected, typically by a Flame Ionization Detector (FID). researchgate.net This technique is ideal as it prevents the non-volatile API from contaminating the GC system. almacgroup.com The choice of solvent to dissolve the API (such as DMSO or water) is critical for the analysis. scharlab.com
Interactive Table: Common Residual Solvents Analyzed by Headspace GC
| Class | Solvent Example | Typical Use |
| Class 1 | Benzene, Carbon tetrachloride | Solvents to be avoided |
| Class 2 | Acetonitrile, Methanol, Dichloromethane | Solvents to be limited |
| Class 3 | Acetone, Ethanol, Isopropyl Alcohol | Solvents with low toxic potential |
Chiral Chromatography for Enantiomeric Excess Determination
For chiral molecules, confirming the enantiomeric purity is critical. Chiral HPLC is a precise method for determining the enantiomeric excess (e.e.) by separating the (S)- and (R)-enantiomers. Several methods have been developed for the enantiomeric separation of duloxetine, which would be directly applicable to its phthalamide derivative. asianpubs.org
These methods utilize a Chiral Stationary Phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those with amylose (B160209) or cellulose (B213188) derivatives (e.g., Chiralpak AD-H), are commonly employed. researchgate.net Another approach uses protein-based columns like the Chiral-AGP. The mobile phase is typically a mixture of a non-polar solvent like n-hexane and an alcohol such as ethanol, often with a small amount of an amine modifier (e.g., diethylamine) to improve peak shape and resolution.
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Confirmation
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides confirmation of a molecule's identity by detecting the vibrations of its functional groups. researchgate.netgoogle.com The spectrum serves as a molecular fingerprint. For this compound, the spectra would be expected to show characteristic bands from both the duloxetine core and the attached phthalamide moiety.
The structure contains several key functional groups: a thiophene (B33073) ring, a naphthalene (B1677914) ring system, an ether linkage, a tertiary amine, an amide, and a carboxylic acid. The deuteration is unlikely to cause major shifts in the mid-IR region unless the C-D bonds themselves are observed.
Interactive Table: Expected Vibrational Peaks for (S)-Duloxetine Phthalamide
| Functional Group | Expected IR Peak Range (cm⁻¹) | Expected Raman Peak Range (cm⁻¹) | Notes |
| Carboxylic Acid O-H | 3300-2500 (broad) | Weak or not observed | Characteristic broad absorption due to hydrogen bonding. |
| Aromatic C-H | 3100-3000 | 3100-3000 (strong) | Stretching vibrations of naphthalene and thiophene rings. |
| Amide C=O | ~1680-1640 | ~1680-1640 | Amide I band. |
| Carboxylic Acid C=O | ~1725-1700 | ~1725-1700 | Carbonyl stretch. |
| Aromatic C=C | 1600-1450 | 1600-1450 (strong) | Ring stretching modes of naphthalene. |
| Ar-O-C Ether | 1260-1200 (asymmetric) | Aryl-alkyl ether stretch. | |
| C-S (Thiophene) | ~750-650 | ~750-650 | C-S stretching in the thiophene ring. |
Thermal Analysis for Material Characterization and Stability
Thermal analysis techniques are used to study the physical properties and stability of a material as a function of temperature. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the primary methods used. google.com
Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference. For a crystalline compound like this compound, DSC analysis would reveal a sharp endothermic peak corresponding to its melting point. researchgate.net The temperature and enthalpy of melting are key physical characteristics. For the related compound, Duloxetine HCl, a melting peak is observed around 169-170°C. researchgate.net
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. google.com TGA is used to assess thermal stability and decomposition profiles. A TGA thermogram would show the temperature at which the compound begins to decompose, indicated by a significant loss of mass. asianpubs.org For instance, TGA of duloxetine hydrochloride shows no significant weight loss below 160°C, after which decomposition begins. asianpubs.org Such analysis would establish the thermal stability limits for this compound.
Interactive Table: Representative Thermal Analysis Data for Duloxetine HCl
| Technique | Parameter | Typical Value | Reference |
| DSC | Melting Peak (T_peak) | ~169 °C | researchgate.net |
| DSC | Onset of Melting | ~170 °C | |
| TGA | Onset of Decomposition | > 160 °C | asianpubs.org |
| TGA | Weight Loss (Form B) | ~0.3% | google.com |
Applications of S Duloxetine Phthalamide D4 in Research Methodologies
Development of Quantitative Analytical Assays
The precision and reliability of quantitative analytical assays are paramount in pharmaceutical research. (S)-Duloxetine Phthalamide-d4 is instrumental in achieving the high standards of accuracy required for these methods.
Role as an Internal Standard in LC-MS/MS Method Development
In the realm of quantitative analysis, Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) stands out for its sensitivity and specificity. The development of robust LC-MS/MS methods heavily relies on the use of appropriate internal standards to ensure accuracy. Stable isotope-labeled compounds, such as this compound, are considered the gold standard for this purpose.
An internal standard (IS) is a compound with physicochemical properties closely matching the analyte of interest, which is added in a known quantity to samples being analyzed. Deuterated standards are ideal because their chromatographic retention time and ionization efficiency are nearly identical to the non-labeled analyte. However, they are distinguishable by their mass-to-charge ratio (m/z) in the mass spectrometer. nih.gov
For instance, in the analysis of duloxetine (B1670986), researchers have successfully used duloxetine-d3 and duloxetine-d5 as internal standards. nih.govnih.gov The protonated molecule [M+H]⁺ for duloxetine appears at m/z 298.3, while the transition for its d5 isotopologue is monitored at m/z 303.3. nih.gov This mass difference allows the instrument to measure both the analyte and the internal standard simultaneously and independently. By calculating the ratio of the analyte's response to the IS response, variations introduced during sample preparation and injection can be effectively normalized. This use of a stable labeled isotope as an IS significantly enhances assay precision and mitigates issues of variable recovery between the analyte and the standard. nih.gov
Mitigation of Matrix Effects in Complex Biological Samples (non-human, e.g., cell cultures, in vitro systems)
When analyzing samples from complex matrices like cell lysates or in vitro assay systems, endogenous components such as lipids, phospholipids, and proteins can interfere with the ionization of the target analyte in the mass spectrometer's source. This phenomenon, known as the matrix effect, can cause either ion suppression or enhancement, leading to inaccurate quantification.
The use of a stable isotope-labeled internal standard like this compound is a highly effective strategy to compensate for these matrix effects. Because the deuterated standard co-elutes with the unlabeled analyte and experiences the same ionization suppression or enhancement, the ratio of their signals remains constant. This ensures that the quantitative accuracy of the measurement is maintained even in the presence of significant matrix interference. While methods like protein precipitation are efficient for sample cleanup, they may not sufficiently remove all interfering endogenous compounds, making the use of a co-eluting, stable isotope-labeled internal standard crucial for reliable bioanalysis. nih.gov
Method Validation Parameters: Accuracy, Precision, and Robustness in Analytical Systems
For any quantitative assay to be considered reliable, it must undergo a rigorous validation process as per guidelines from bodies like the International Conference on Harmonisation (ICH). madridge.org The use of this compound as an internal standard is central to achieving the stringent acceptance criteria for these validation parameters.
Accuracy : This refers to the closeness of the measured value to the true value. It is often assessed through recovery studies, where a known amount of the analyte is spiked into a blank matrix and analyzed. For duloxetine assays, mean recoveries are typically expected to be within 99-101%. madridge.orgnih.gov
Precision : This measures the degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (%RSD). For intra-day and inter-day precision, the %RSD values should typically be less than 2%. nih.govresearchgate.net
Robustness : This is the ability of a method to remain unaffected by small, deliberate variations in method parameters, such as changes in mobile phase composition, pH, or flow rate. researchgate.net The stability of the analyte-to-internal standard ratio despite these minor changes demonstrates the method's robustness. madridge.orgresearchgate.net
Interactive Table: Typical Validation Parameters for Duloxetine Analytical Methods
| Parameter | Common Method | Acceptance Criteria | Typical Result |
| Linearity (R²) | Calibration curve over a concentration range (e.g., 10-120 µg/ml) | R² ≥ 0.999 | 0.9996 researchgate.net |
| Accuracy (% Recovery) | Standard addition method at different concentration levels | 98.0% - 102.0% | 99.82% - 100.25% madridge.org |
| Precision (% RSD) | Replicate injections of the same sample (intra- and inter-day) | ≤ 2% | Intra-day: 0.12-0.36%Inter-day: 0.11-0.56% nih.gov |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1 | Method dependent | 1.24 µg/ml madridge.org |
| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1 | Method dependent | 4.092 µg/ml madridge.org |
Impurity Profiling and Characterization of Duloxetine and its Derivatives
(S)-Duloxetine Phthalamide (B166641) itself is recognized as a process impurity of duloxetine. cymitquimica.comresearchgate.net It can form from the reaction of duloxetine with residual phthalic acid-related substances present in enteric coatings like hydroxypropyl methylcellulose (B11928114) phthalate (B1215562) (HPMCP). nih.govpharmaffiliates.com The deuterated form, this compound, is a powerful tool for accurately identifying and quantifying this and other related substances.
Identification of Related Substances using Isotope Dilution Mass Spectrometry
Isotope Dilution Mass Spectrometry (IDMS) is a definitive analytical technique for quantifying a compound in a sample. It involves adding a known amount of an isotopically enriched version of the target compound—in this case, this compound—to the sample. This labeled compound acts as an internal standard.
After extraction and analysis by LC-MS/MS, the concentration of the unlabeled impurity, (S)-Duloxetine Phthalamide, is determined by measuring the ratio of its mass spectrometric signal to that of the known quantity of the added labeled standard. This method provides exceptional accuracy because it is not dependent on sample recovery and is less susceptible to matrix effects, making it ideal for the precise identification and quantification of related substances in the duloxetine manufacturing process.
Quantification of Trace Impurities and Degradation Products (mechanistic, not clinical)
To understand the stability of a drug substance, forced degradation studies are conducted under various stress conditions, including acid and base hydrolysis, oxidation, heat, and photolysis, as mandated by ICH guidelines. researchgate.netnih.gov Duloxetine has been shown to degrade significantly under acidic, alkaline, hydrolytic, and photolytic conditions, while remaining relatively stable to heat and oxidation. researchgate.netnih.gov
These studies generate a profile of potential degradation products. The development of a stability-indicating analytical method is crucial to separate and quantify these degradants. By using this compound as an internal standard in an LC-MS/MS method, it is possible to accurately quantify trace levels of these degradation products. The high sensitivity of this technique allows for the detection and measurement of impurities that might be present in very small quantities, ensuring the quality and purity of the active pharmaceutical ingredient. researchgate.netnih.gov
Interactive Table: Summary of Duloxetine Degradation Profile
| Stress Condition | Degradation Observed | Number of Degradants Identified | Notes |
| Acid Hydrolysis (e.g., 0.1 M HCl) | Significant Degradation nih.gov | Multiple (up to 17 reported across all conditions) nih.gov | Drug is highly unstable in acidic conditions. researchgate.net |
| Base Hydrolysis (e.g., 0.1 M NaOH) | Significant Degradation researchgate.netnih.gov | Multiple | Degradation observed upon refluxing. researchgate.net |
| Neutral Hydrolysis (Aqueous) | Significant Degradation nih.gov | Multiple | Drug shows instability in aqueous solutions. nih.gov |
| Oxidative (e.g., 3% H₂O₂) | Stable nih.govnih.gov | - | Found to be stable even after 24-48 hours of exposure. nih.govresearchgate.net |
| Thermal (Dry Heat) | Stable nih.govnih.gov | - | The drug is stable under dry heat conditions. nih.gov |
| Photolytic | Significant Degradation researchgate.netnih.gov | Multiple | Considerable degradation observed in solution form. researchgate.net |
Studies on the Formation Pathways of Phthalamide Impurities (e.g., reaction with excipients)
The formation of phthalamide impurities is a significant concern in the development of enteric-coated dosage forms of duloxetine. Research has identified a direct chemical reaction between duloxetine hydrochloride and the residual free acids or degradation products present in specific enteric polymers, notably hydroxypropyl methylcellulose phthalate (HPMCP). nih.govnih.govgoogle.com
The reaction pathway involves the secondary amine of the duloxetine molecule acting as a nucleophile, attacking a phthalic group derived from the HPMCP polymer. It is proposed that polymer-bound phthalic substituents can be cleaved from the polymer backbone, resulting in the formation of either free phthalic acid or phthalic anhydride (B1165640). nih.govnih.gov These reactive species can then migrate through the formulation and react with the duloxetine API. nih.gov This interaction leads to the formation of (S)-Duloxetine Phthalamide, an amide impurity. The rate of this impurity formation is significantly accelerated by conditions of high heat and humidity, posing a challenge to the long-term stability of the drug product. nih.govgoogle.com
To mitigate this, pharmaceutical formulations often include a physical barrier or separating layer between the drug-loaded core and the enteric coating. nih.gov The use of this compound in such studies allows researchers to spike formulations and accurately trace the degradation process under various stress conditions, helping to optimize the composition and thickness of protective layers.
| Factor | Influence on Phthalamide Impurity Formation | Research Finding |
| Excipient Type | Primary cause of impurity | Reacts with residual free acids in hydroxypropyl methylcellulose phthalate (HPMCP). nih.govnih.gov |
| Temperature | Accelerates reaction rate | Increased heat promotes the degradation of the polymer and the subsequent reaction with duloxetine. nih.govnih.gov |
| Humidity | Accelerates reaction rate | Moisture can facilitate the cleavage of phthalic groups from the polymer and the mobility of reactants. nih.govnih.gov |
| Formulation Design | Can mitigate impurity formation | A physical barrier separating the drug from the enteric coating minimizes the reaction. nih.gov |
Mechanistic Studies in Organic Chemistry
Isotopically labeled compounds are powerful tools for investigating the precise sequence of bond-making and bond-breaking events that occur during a chemical reaction. This compound serves as a sophisticated probe for such mechanistic studies due to the unique properties of its deuterium (B1214612) labels.
Deuterium labeling provides a method to "mark" molecules and track their transformation through complex reaction sequences. chem-station.com In the context of duloxetine chemistry, this compound, or a precursor like duloxetine-d4, can be used to unambiguously determine the origin of atoms in the final impurity.
For example, by synthesizing duloxetine with deuterium atoms at specific positions and then subjecting it to reaction conditions with HPMCP, researchers can use mass spectrometry to analyze the resulting phthalamide impurity. The presence and location of the deuterium atoms in the product molecule confirm that it originated from the labeled duloxetine. This technique is crucial for distinguishing between different potential reaction pathways or degradation mechanisms. While specific studies detailing this exact use for this compound are not prevalent in public literature, the synthesis of deuterated duloxetine has been achieved, making such mechanistic investigations feasible. researchgate.net
The substitution of a hydrogen atom with a deuterium atom can alter the rate of a chemical reaction, a phenomenon known as the Kinetic Isotope Effect (KIE). portico.org This effect arises because the carbon-deuterium (C-D) bond has a lower zero-point vibrational energy than a carbon-hydrogen (C-H) bond, making the C-D bond stronger and more difficult to break. portico.org
A primary KIE is observed when the bond to the isotopically labeled atom is broken during the rate-determining step of the reaction. portico.org In such cases, the reaction proceeds more slowly for the deuterated compound compared to its non-deuterated counterpart. By measuring the reaction rates of both labeled and unlabeled duloxetine in the formation of the phthalamide impurity, chemists can determine if a specific C-H bond cleavage is involved in the slowest, rate-limiting step. The observation of a significant KIE (a ratio of rates, kH/kD > 2) provides powerful evidence for a specific proposed mechanism. portico.org This approach allows for a deeper understanding of the reaction energetics and the structure of the transition state.
| Concept | Description | Application in Studying this compound |
| Isotope | Atoms of the same element with different numbers of neutrons. Deuterium (²H or D) is a stable isotope of hydrogen (¹H). portico.org | The four deuterium atoms in this compound act as labels. |
| Zero-Point Energy | The lowest possible energy that a quantum mechanical system may have. A C-D bond has a lower zero-point energy than a C-H bond. | This difference in energy leads to a greater activation energy required to break a C-D bond. |
| Kinetic Isotope Effect (KIE) | The change in the rate of a reaction upon substitution of an atom in a reactant with one of its isotopes. portico.org | Can be used to probe whether a C-H bond is broken in the rate-determining step of the formation or degradation of the phthalamide impurity. |
Standardization of Analytical Reference Materials
One of the most critical applications of this compound is its use as an internal standard for the quantitative analysis of the unlabeled phthalamide impurity in pharmaceutical samples. clearsynth.comalfa-chemistry.com In analytical techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), stable isotope-labeled (SIL) internal standards are considered the gold standard for achieving high precision and accuracy. acanthusresearch.com
The utility of a deuterated internal standard stems from several key properties:
Similar Chemical and Physical Behavior : this compound behaves nearly identically to the non-labeled analyte during sample preparation (e.g., extraction) and chromatographic separation. acanthusresearch.com This co-elution ensures that any sample loss or variability in analytical conditions affects both the standard and the analyte equally, allowing for reliable correction.
Distinct Mass-to-Charge Ratio (m/z) : The mass spectrometer can easily distinguish between the deuterated standard and the native analyte due to the mass difference imparted by the deuterium atoms. musechem.com This prevents signal interference and allows for simultaneous detection and quantification.
Correction for Matrix Effects : In complex sample matrices, other compounds can enhance or suppress the ionization of the target analyte, leading to inaccurate results. Because the internal standard is affected by these matrix effects in the same way as the analyte, their ratio remains constant, enabling precise quantification. clearsynth.com
By adding a known amount of this compound to a sample, analysts can create a calibration curve and accurately determine the concentration of the actual (S)-Duloxetine Phthalamide impurity, ensuring that drug products meet stringent regulatory requirements for purity and stability. alfa-chemistry.com
| Property of Deuterated Standard | Advantage in Analytical Chemistry | Relevance to this compound |
| Near-identical chemical properties | Co-elutes with the analyte, compensating for variations in sample preparation and chromatography. acanthusresearch.com | Ensures accurate quantification by correcting for procedural inconsistencies. |
| Higher mass | Allows for clear differentiation from the unlabeled analyte in a mass spectrometer. musechem.com | Prevents signal overlap and provides an unambiguous measurement. |
| Known concentration | Acts as a precise reference point for quantification. clearsynth.com | Enables the calculation of the exact amount of the phthalamide impurity in a sample. |
| Compensation for matrix effects | Mitigates the influence of other sample components on instrument response. clearsynth.com | Improves the accuracy and reliability of measurements in final dosage forms. |
Theoretical and Computational Investigations of S Duloxetine Phthalamide D4
Quantum Chemical Calculations of Deuterium (B1214612) Isotope Effects
The substitution of hydrogen with its heavier isotope, deuterium, can lead to changes in reaction rates, a phenomenon known as the kinetic isotope effect (KIE). wikipedia.org These effects primarily arise from the differences in zero-point vibrational energies (ZPVE) between carbon-hydrogen (C-H) and carbon-deuterium (C-D) bonds. The C-D bond is stronger and has a lower ZPVE, thus requiring more energy to break. google.com Quantum chemical calculations, particularly using Density Functional Theory (DFT), are powerful tools for predicting the magnitude of KIEs. nih.gov
By modeling the reactant and the transition state of a given reaction, one can compute the vibrational frequencies for both the light (H) and heavy (D) isotopologues. The KIE can then be calculated from the partition functions of the transition state and reactants. youtube.com For (S)-Duloxetine Phthalamide-d4, a primary KIE would be expected if the C-D bond is broken in the rate-determining step of a reaction, such as metabolic oxidation. A secondary KIE may be observed if the deuterium atoms are not directly involved in bond breaking but are located near the reaction center. google.com
Theoretical calculations can elucidate the potential impact of deuteration on the metabolic stability of the molecule. If a C-H bond targeted by metabolic enzymes like Cytochrome P450 is replaced by a C-D bond, the rate of metabolism at that site is expected to decrease. clinpgx.org DFT calculations can model the interaction with the enzyme's active site and compute the activation energies for hydrogen (or deuterium) abstraction, providing a quantitative prediction of the KIE.
Table 1: Hypothetical DFT Calculation of Vibrational Frequencies and KIE for a Metabolic Oxidation Reaction
| Parameter | C-H Bond (protio) | C-D Bond (deuterio) |
| Reactant ZPVE (kcal/mol) | 4.25 | 3.65 |
| Transition State ZPVE (kcal/mol) | 3.90 | 3.40 |
| ΔZPVE (kcal/mol) | -0.35 | -0.25 |
| Predicted kH/kD (KIE) at 298 K | 2.8 | N/A |
Note: This interactive table contains hypothetical data for illustrative purposes.
Molecular Dynamics Simulations and Conformational Analysis of Labeled Structures
Molecular dynamics (MD) simulations provide a virtual microscope to study the dynamic behavior and conformational flexibility of molecules over time. mdpi.comnih.gov For a flexible molecule like this compound, MD simulations can reveal the accessible conformations, their relative populations, and the transitions between them. nih.gov These simulations solve Newton's equations of motion for a system of atoms, using a force field to describe the potential energy. wustl.edu
The introduction of deuterium atoms results in a mass change but does not alter the underlying potential energy surface defined by the force field. Therefore, the stable conformations (energy minima) are not expected to change significantly. However, the dynamics of the molecule, including the frequencies of vibrational and rotational motions, will be affected. MD simulations can capture these subtle dynamic isotope effects.
A typical MD simulation would involve solvating a single this compound molecule in a box of explicit solvent (e.g., water) and running the simulation for a duration sufficient to sample the major conformational states (typically nanoseconds to microseconds). wustl.edu Analysis of the resulting trajectory can provide key insights into the molecule's structural properties. Parameters such as the root-mean-square deviation (RMSD) can assess structural stability, while the radius of gyration (Rg) provides information about the molecule's compactness. Analysis of dihedral angles can identify preferred orientations of different molecular fragments.
Table 2: Illustrative Data from a Hypothetical 100 ns MD Simulation
| Metric | Average Value | Standard Deviation | Description |
| RMSD (Å) | 2.5 | 0.4 | Measures the average distance between the atoms of superimposed conformations. |
| Radius of Gyration (Rg) (Å) | 8.1 | 0.2 | Indicates the compactness of the structure. |
| N-C-C-C Dihedral Angle (°) | 65 | 15 | Describes the rotation around the central propyl chain. |
| Solvent Accessible Surface Area (Ų) | 450 | 25 | Represents the surface area of the molecule exposed to the solvent. |
Note: This interactive table contains hypothetical data for illustrative purposes.
Prediction of Spectroscopic Parameters for Labeled Compounds
Computational chemistry offers highly accurate methods for predicting spectroscopic parameters, which is invaluable for characterizing novel or isotopically labeled compounds. DFT calculations are the standard for predicting Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. mdpi.comcomputabio.com
For NMR spectroscopy, the GIAO (Gauge-Including Atomic Orbital) method is commonly used to calculate the isotropic nuclear magnetic shielding tensors. ruc.dk These can be converted into chemical shifts (δ) by referencing them to a standard like tetramethylsilane (B1202638) (TMS). For this compound, calculations would predict the disappearance of signals in the ¹H NMR spectrum at the positions of deuteration and the appearance of corresponding signals in the ²H NMR spectrum. Furthermore, subtle changes in the ¹³C NMR chemical shifts for the carbon atoms bonded to deuterium (and adjacent carbons) can be predicted; this is known as the deuterium isotope effect on ¹³C chemical shifts. mdpi.com
For IR spectroscopy, DFT calculations can predict the vibrational frequencies and intensities of the molecule's normal modes. computabio.com A key and predictable feature for this compound would be the shift of C-H stretching and bending vibrations to lower frequencies (wavenumbers) upon substitution with deuterium. The C-D stretching vibration typically appears in the 2100-2300 cm⁻¹ range, significantly lower than the ~3000 cm⁻¹ region for C-H stretches. youtube.com This predictable shift serves as a clear spectroscopic signature of successful deuteration.
Table 3: Comparison of Predicted Spectroscopic Data for Labeled vs. Unlabeled Compound
| Parameter | (S)-Duloxetine Phthalamide (B166641) (Unlabeled) | This compound |
| ¹³C NMR Chemical Shift (δ, ppm) | ||
| C atom attached to D/H | 35.2 | 34.7 (predicted upfield shift) |
| IR Frequency (cm⁻¹) | ||
| Aromatic C-H Stretch | ~3050 | ~3050 (unchanged) |
| Aliphatic C-H Stretch | ~2950 | N/A |
| Aliphatic C-D Stretch | N/A | ~2200 (predicted) |
Note: This interactive table contains hypothetical data for illustrative purposes.
In Silico Studies of Impurity Formation Pathways
(S)-Duloxetine Phthalamide is a known process impurity that can form from the reaction between Duloxetine (B1670986) and residual phthalic acid or phthalic anhydride (B1165640) originating from enteric coatings used in pharmaceutical formulations. In silico methods can be used to investigate the mechanism and kinetics of such impurity formation reactions. drug-dev.comnih.gov
Using quantum chemical calculations, the entire reaction pathway for the formation of the phthalamide can be modeled. This typically involves a nucleophilic attack of the secondary amine of Duloxetine on a carbonyl carbon of phthalic anhydride, followed by ring-opening and subsequent ring-closing to form the imide. DFT calculations can be used to locate the transition state structures for each step and compute the corresponding activation energies (ΔG‡). rsc.orgresearchgate.net A lower activation energy implies a faster reaction rate.
By modeling the reaction for both (S)-Duloxetine and its deuterated analogue, the effect of isotopic substitution on the rate of impurity formation can be assessed. Since the deuterium labels in this compound are typically on aliphatic or aromatic positions not directly participating in the amide bond formation, any kinetic isotope effect would be a small secondary KIE. Computational studies would likely predict a negligible difference in the activation energy and reaction rate, suggesting that deuteration at these positions does not significantly inhibit the formation of this impurity under the same conditions.
Table 4: Hypothetical Calculated Activation Energies for Impurity Formation
| Reactant | Reaction Step | Calculated ΔG‡ (kcal/mol) |
| (S)-Duloxetine (unlabeled) | Nucleophilic Attack | 18.5 |
| (S)-Duloxetine-d4 | Nucleophilic Attack | 18.5 |
| (S)-Duloxetine (unlabeled) | Ring Closure | 12.1 |
| (S)-Duloxetine-d4 | Ring Closure | 12.1 |
Note: This interactive table contains hypothetical data for illustrative purposes.
Future Research Directions and Emerging Methodologies
Advancements in Stereoselective Deuteration Technologies
The synthesis of isotopically labeled compounds with high precision is fundamental to their application in pharmaceutical analysis. Future research will likely focus on more efficient and highly selective methods for introducing deuterium (B1214612) into molecules like (S)-Duloxetine Phthalamide (B166641).
Recent progress in deuteration methodologies has seen a shift towards more sophisticated techniques that offer greater control over the placement of deuterium atoms. researchgate.net Chemoenzymatic and biocatalytic approaches are at the forefront of these advancements. nih.gov These methods utilize enzymes to achieve high stereoselectivity, which is crucial for producing chiral molecules like (S)-Duloxetine Phthalamide-d4 with the correct spatial arrangement of atoms. nih.govrsc.org Such enzymatic processes often operate under milder conditions than traditional chemical syntheses, leading to fewer side products and a more environmentally friendly footprint. chemanager-online.com
Furthermore, the development of novel catalysts is a key area of research. researchgate.net For instance, advances in organocatalysis are providing new ways to achieve site-selective deuteration. nih.gov These methods can offer high levels of precision in placing deuterium atoms within a molecule, which is essential for creating standards for quantitative analysis. nih.gov The ongoing development of these technologies will likely lead to more cost-effective and efficient syntheses of this compound, making it more accessible for a wider range of research and quality control applications.
Table 1: Comparison of Deuteration Methodologies
| Methodology | Advantages | Challenges |
| Traditional Chemical Synthesis | Well-established routes | Often harsh reaction conditions, potential for multiple deuterated species |
| Biocatalysis/Chemoenzymatic | High stereoselectivity, mild conditions, environmentally friendly | Enzyme stability and availability, substrate specificity |
| Organocatalysis | High site-selectivity, metal-free | Catalyst development and optimization |
| Photocatalytic Deuteration | Mild reaction conditions, high selectivity | Requires specialized equipment, substrate scope can be limited |
Integration of this compound with High-Throughput Analytical Platforms
The pharmaceutical industry is increasingly adopting high-throughput screening (HTS) and analysis to accelerate drug development and ensure product quality. nih.govacs.org this compound is well-suited for integration into these advanced platforms as an internal standard for the quantification of the corresponding non-labeled impurity in Duloxetine (B1670986) samples.
High-throughput analysis often relies on sensitive techniques like liquid chromatography-mass spectrometry (LC-MS). nih.gov The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in LC-MS-based quantification. nih.gov This is because the deuterated standard co-elutes with the non-labeled analyte and exhibits similar ionization efficiency, which corrects for variations in sample preparation and instrument response. This leads to more accurate and precise measurements, which is critical in a high-throughput environment where speed and reliability are paramount. rsc.org
Future research in this area will likely focus on the development of automated HTS assays that incorporate this compound for the rapid screening of Duloxetine batches for the presence of the phthalamide impurity. This could involve the use of robotic systems for sample preparation and injection, coupled with advanced data analysis software to quickly process the large volumes of data generated. nih.gov
Expansion of Isotope Labeling Applications beyond Current Paradigms
The utility of isotopically labeled compounds like this compound extends beyond their use as simple analytical standards. Emerging research is exploring novel applications for such molecules in areas like advanced materials and the elucidation of novel synthetic pathways.
In the realm of drug discovery, deuterium labeling is being used to enhance the metabolic stability of drug candidates. clearsynth.com While (S)-Duloxetine Phthalamide is an impurity, the study of its deuterated form could provide insights into the metabolic fate of related compounds. The principles of using isotopic labeling to trace metabolic pathways are well-established and continue to be a vibrant area of research. nih.gov
Furthermore, the precise nature of isotopically labeled compounds makes them valuable tools for mechanistic studies of chemical reactions. princeton.edu By tracking the position of the deuterium atoms in the products of a reaction, chemists can gain a deeper understanding of how the reaction proceeds. This knowledge can then be used to develop new and more efficient synthetic routes for pharmaceuticals and other valuable chemicals. While direct applications in advanced materials for a specific impurity might be limited, the foundational knowledge gained from studying its synthesis and behavior can inform the broader field of isotopic labeling in materials science.
Development of Certified Reference Materials for Impurity Analysis
The quality and safety of pharmaceutical products are underpinned by the availability of high-purity reference standards for impurities. knorspharma.com The development of this compound as a Certified Reference Material (CRM) represents a significant future direction that would greatly benefit the pharmaceutical industry.
CRMs are characterized to the highest metrological standards and are accompanied by a certificate that provides information on the compound's identity, purity, and traceability. who.int Regulatory bodies such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.) provide guidelines for the qualification of reference standards. knorspharma.com The availability of a CRM for (S)-Duloxetine Phthalamide would provide a universal benchmark for laboratories to validate their analytical methods and ensure the accuracy of their impurity testing results. pharmtech.comusp.org
The process of establishing a CRM involves a rigorous characterization process, including techniques like NMR, mass spectrometry, and chromatographic purity analysis. pharmtech.com Given that (S)-Duloxetine Phthalamide is a known impurity that can form in Duloxetine formulations, having a well-characterized, deuterated CRM would be invaluable for quality control laboratories. pharmaffiliates.comnih.gov
Q & A
Basic Research Questions
Q. What methodological approaches are recommended for synthesizing (S)-Duloxetine Phthalamide-d4 to ensure isotopic purity and structural integrity?
- Answer : Synthesis of deuterated compounds like this compound requires controlled incorporation of deuterium at specific positions using deuterated reagents (e.g., D₂O or deuterated solvents) under inert conditions. Isotopic purity is validated via mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, comparing spectral data to non-deuterated analogs. For structural confirmation, techniques like high-resolution MS (HRMS) and ¹H/¹³C NMR are critical to verify the absence of protio impurities and correct stereochemistry .
Q. Which analytical techniques are most effective for characterizing this compound, and how should they be validated?
- Answer : Reverse-phase high-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) detection at ~231 nm (optimized for duloxetine derivatives) and tandem MS (LC-MS/MS) are standard for quantification. Method validation should include accuracy (e.g., spike-and-recovery studies with 98–102% recovery), precision (intra-day/inter-day RSD <2%), and selectivity (no interference from matrix components). Isotopic separation can be achieved using deuterium-specific MS transitions or chromatographic methods with deuterium-compatible columns .
Q. Why are deuterated analogs like this compound used in pharmacological studies, and what are their limitations?
- Answer : Deuterated compounds are employed to study metabolic stability via the kinetic isotope effect (KIE), which slows CYP450-mediated oxidation, potentially improving half-life. However, limitations include unintended isotopic effects on receptor binding or off-target interactions. Researchers must validate that deuteration does not alter the parent compound’s pharmacodynamic profile using in vitro binding assays (e.g., serotonin/norepinephrine reuptake inhibition) .
Advanced Research Questions
Q. How should researchers design experiments to assess the metabolic stability of this compound compared to its non-deuterated counterpart?
- Answer : Use a crossover design in preclinical models (e.g., rodent hepatocytes or microsomal assays) with parallel arms for deuterated and non-deuterated forms. Control for variables like enzyme induction (e.g., CYP3A4/CYP2D6 activity) and measure half-life (t½), clearance, and area under the curve (AUC). Statistical analysis should employ mixed-effects models to account for inter-subject variability, with significance thresholds set at p <0.05 for KIE-driven differences .
Q. What strategies can mitigate isotopic interference when quantifying this compound in complex biological matrices?
- Answer : Isotopic interference arises from overlapping signals of deuterated and endogenous compounds. Solutions include:
- Chromatographic separation : Use columns with high resolving power (e.g., UPLC with sub-2µm particles) and mobile phases optimized for deuterium retention (e.g., acetonitrile/0.1% formic acid).
- MS optimization : Employ selective reaction monitoring (SRM) for unique mass transitions (e.g., m/z 298→154 for d4 vs. m/z 294→150 for non-deuterated).
- Sample preparation : Solid-phase extraction (SPE) with deuterium-stable sorbents to reduce matrix effects .
Q. How can contradictory data regarding the in vitro receptor binding affinity of deuterated duloxetine derivatives be resolved?
- Answer : Discrepancies may stem from assay variability (e.g., radioligand purity, receptor preparation methods). To resolve:
- Replicate studies : Conduct dose-response curves across multiple labs using standardized protocols (e.g., CEREP panels).
- Orthogonal assays : Compare radioligand binding with functional assays (e.g., cAMP inhibition for serotonin transporters).
- Control normalization : Include reference compounds (e.g., venlafaxine) to calibrate inter-assay variability .
Q. What experimental models are optimal for detecting deuterium-induced changes in the blood-brain barrier (BBB) permeability of this compound?
- Answer : Use in situ perfusion models (e.g., rat brain) with LC-MS/MS quantification of brain-to-plasma ratios. Advanced models include:
- Transwell assays : Immortalized BBB endothelial cells (hCMEC/D3) to measure passive diffusion and efflux (P-gp inhibition).
- PET imaging : Radiolabeled d4 analogs (e.g., ¹¹C-labeled) for real-time BBB transit analysis in non-human primates .
Methodological Considerations
- Isotopic Purity : Validate via isotopic abundance ≥98% using HRMS and ²H-NMR .
- Data Contradictions : Apply meta-analysis tools (e.g., RevMan) to harmonize pharmacokinetic datasets, adjusting for covariates like species-specific metabolism .
- Ethical Compliance : Preclinical studies must adhere to FDA guidelines for deuterated drug safety testing (e.g., ICH S7A) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
